molecular formula C20H22N4O4 B2512950 N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide CAS No. 613219-69-5

N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2512950
CAS No.: 613219-69-5
M. Wt: 382.42
InChI Key: RDCJMRUBNVYNGL-CIAFOILYSA-N
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Description

N'-[(E)-(1-Ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is a benzimidazole-based hydrazide derivative characterized by a 3,4,5-trimethoxybenzoyl core conjugated to a 1-ethylbenzimidazole moiety via an E-configuration hydrazone linkage. This compound belongs to a broader class of acylhydrazones known for their structural versatility and bioactivity, particularly in anticancer and antimicrobial applications . The synthesis typically involves condensation of 3,4,5-trimethoxybenzohydrazide with 1-ethyl-1H-benzimidazole-2-carbaldehyde under reflux conditions in ethanol, yielding the target compound with high regioselectivity .

Properties

IUPAC Name

N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-5-24-15-9-7-6-8-14(15)22-18(24)12-21-23-20(25)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-12H,5H2,1-4H3,(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCJMRUBNVYNGL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=N/NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves a condensation reaction between 3,4,5-trimethoxybenzoic acid hydrazide and 1-ethyl-2-formylbenzimidazole. The reaction often requires a suitable solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction.

  • Step 1: Synthesize 1-ethyl-2-formylbenzimidazole by reacting 1-ethylbenzimidazole with an appropriate formylating agent.

  • Step 2: Condense the synthesized 1-ethyl-2-formylbenzimidazole with 3,4,5-trimethoxybenzoic acid hydrazide in the presence of a solvent.

Industrial Production Methods

On an industrial scale, the production involves similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors to improve efficiency and yield, and ensuring proper purification steps such as recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo oxidation reactions to form corresponding N-oxides.

  • Reduction: Reduction reactions can yield various derivatives depending on the reducing agents used.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or benzohydrazide moieties.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The reactions typically yield derivatives with modified chemical and physical properties, depending on the reagents and conditions applied.

Scientific Research Applications

Chemistry

  • Synthesis of novel heterocyclic compounds.

  • Precursor in the development of complex molecular architectures.

Biology

  • Used in the synthesis of bioactive molecules.

  • Investigated for potential antimicrobial and antiviral activities.

Medicine

  • Research into anticancer properties.

  • Potential use in the development of new pharmaceuticals.

Industry

  • Application in the development of advanced materials.

  • Use in the creation of organic semiconductors.

Mechanism of Action

The mechanism by which N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide exerts its effects is often linked to its ability to interact with specific molecular targets. For instance, it can bind to DNA or proteins, affecting their function and leading to therapeutic outcomes.

Molecular Targets and Pathways Involved

  • DNA intercalation, affecting replication and transcription.

  • Inhibition of specific enzymes involved in disease pathways.

  • Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzimidazole/Hydrazide Family

N'-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g)
  • Structure : Replaces the benzimidazole with a 4-bromo-5-methyl-2-oxoindoline moiety.
  • Bioactivity: Exhibits potent apoptosis-inducing activity in HCT116 colorectal carcinoma cells (EC₅₀ = 0.24 μM; GI₅₀ = 0.056 μM), attributed to electron-withdrawing bromo and methyl groups enhancing electrophilic interactions with cellular targets .
  • SAR Insight : The 4-bromo substituent increases potency by 40-fold compared to the parent compound (2a), highlighting the critical role of halogenation in enhancing cytotoxicity .
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide
  • Structure : Features a 2-hydroxybenzylidene group instead of benzimidazole.
  • Bioactivity : Demonstrates moderate antimicrobial activity due to intramolecular hydrogen bonding (O–H···N) and planar conjugation, which stabilize the molecule and enhance membrane permeability .
  • Crystallography : The dihedral angle between the two aromatic rings (29.9°) facilitates π-π stacking interactions, a property absent in the ethylbenzimidazole analog .
Quinoline-Containing Analogs (e.g., 19a–f)
  • Structure: Incorporates methoxy-substituted quinoline rings instead of benzimidazole.
  • Bioactivity: Shows antiproliferative activity against tubulin polymerization, with GI₅₀ values in the nanomolar range. The methoxy groups on the quinoline enhance hydrophobic interactions with microtubules .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Bromo and methyl substituents (e.g., in 3g) significantly enhance apoptotic activity by increasing electrophilicity and target binding .

Hydrogen Bonding : Hydroxy groups (e.g., in 2-hydroxybenzylidene derivatives) improve solubility and antimicrobial efficacy but reduce anticancer potency compared to halogenated analogs .

Heterocyclic Moieties: Quinoline and benzimidazole groups confer divergent mechanisms—quinolines target tubulin, while benzimidazoles may interact with DNA or kinases .

Crystallographic and Physicochemical Comparisons

  • Planarity : The ethylbenzimidazole derivative exhibits less planarity (dihedral angle ~32° for related compounds) compared to hydroxybenzylidene analogs (~29.9°), affecting solubility and bioavailability .
  • Hydrogen Bonding : Intramolecular O–H···N bonds in hydroxy-substituted derivatives stabilize crystal packing, whereas ethylbenzimidazole analogs rely on weaker C–H···O interactions .

Biological Activity

N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The incorporation of methoxy groups and a hydrazide functional group further enhances its chemical reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O4C_{18}H_{24}N_4O_4, with a molecular weight of approximately 356.41 g/mol. The structural characteristics include:

  • Benzimidazole ring : Contributes to the compound's interaction with various biological targets.
  • Trimethoxybenzohydrazide : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant anticancer properties. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, analogs have shown inhibitory effects on ribonucleotide reductase (RR), a common target in cancer therapy .

Case Study : A study involving hydrazone derivatives indicated that specific modifications to the benzimidazole core enhance cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 5 to 20 µM, indicating potent activity against human cancer cells .

Compound NameIC50 (µM)Cancer Type
Compound A10Breast
Compound B15Lung
This compoundTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the benzimidazole ring is believed to enhance its ability to penetrate bacterial membranes.

Research Findings : In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli75

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair.
  • DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : The presence of methoxy groups may facilitate ROS production, leading to oxidative stress in cells.

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